Cas no 1096856-98-2 (1-(4-Tert-butylphenyl)cyclopropan-1-amine)
1-(4-Tert-butylphenyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-tert-butylphenyl)cyclopropan-1-amine
- 1-[4-(tert-Butyl)phenyl]cyclopropanamine
- 1-(4-(tert-Butyl)phenyl)cyclopropanamine
- 1-(4-tert-butylphenyl)cyclopropanamine
- BBL035716
- STL442949
- SY145525
- N11190
- Z1820077324
- 1-(4-Tert-butylphenyl)cyclopropan-1-amine
-
- MDL: MFCD11899002
- Inchi: 1S/C13H19N/c1-12(2,3)10-4-6-11(7-5-10)13(14)8-9-13/h4-7H,8-9,14H2,1-3H3
- InChI Key: FGMYLUCDARKECM-UHFFFAOYSA-N
- SMILES: NC1(C2C=CC(=CC=2)C(C)(C)C)CC1
Computed Properties
- Exact Mass: 189.152
- Monoisotopic Mass: 189.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26
Experimental Properties
- Density: 1.0±0.1 g/cm3
- Boiling Point: 273.3±19.0 °C at 760 mmHg
- Flash Point: 118.5±16.8 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-(4-Tert-butylphenyl)cyclopropan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4-Tert-butylphenyl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B490658-5mg |
1-(4-tert-Butylphenyl)cyclopropan-1-amine |
1096856-98-2 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B490658-10mg |
1-(4-tert-Butylphenyl)cyclopropan-1-amine |
1096856-98-2 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B490658-50mg |
1-(4-tert-Butylphenyl)cyclopropan-1-amine |
1096856-98-2 | 50mg |
$ 295.00 | 2022-06-07 | ||
| Ambeed | A398142-1g |
1-(4-(tert-Butyl)phenyl)cyclopropanamine |
1096856-98-2 | 97% | 1g |
$894.0 | 2024-04-26 | |
| abcr | AB464683-250mg |
1-(4-tert-Butylphenyl)cyclopropan-1-amine; . |
1096856-98-2 | 250mg |
€577.00 | 2025-04-22 | ||
| abcr | AB464683-1g |
1-(4-tert-Butylphenyl)cyclopropan-1-amine; . |
1096856-98-2 | 1g |
€1094.50 | 2025-04-22 | ||
| Crysdot LLC | CD12181012-1g |
1-(4-(tert-Butyl)phenyl)cyclopropanamine |
1096856-98-2 | 97% | 1g |
$887 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379054-50mg |
1-(4-Tert-butylphenyl)cyclopropan-1-amine |
1096856-98-2 | 97% | 50mg |
¥3602.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379054-100mg |
1-(4-Tert-butylphenyl)cyclopropan-1-amine |
1096856-98-2 | 97% | 100mg |
¥6717.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1379054-250mg |
1-(4-Tert-butylphenyl)cyclopropan-1-amine |
1096856-98-2 | 97% | 250mg |
¥8301.00 | 2024-08-09 |
1-(4-Tert-butylphenyl)cyclopropan-1-amine Suppliers
1-(4-Tert-butylphenyl)cyclopropan-1-amine Related Literature
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 1-(4-Tert-butylphenyl)cyclopropan-1-amine
Introduction to 1-(4-Tert-butylphenyl)cyclopropan-1-amine (CAS No. 1096856-98-2)
1-(4-Tert-butylphenyl)cyclopropan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1096856-98-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclopropanamine derivatives, characterized by its cyclopropane ring fused with an amine functional group and a tert-butyl-substituted phenyl ring. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel bioactive molecules.
The tert-butylphenyl moiety in the molecular structure contributes to the compound's lipophilicity and potential for membrane interaction, which are critical properties in drug design. The presence of the cyclopropane ring introduces rigidity to the molecular framework, which can influence binding affinity and metabolic stability. These structural attributes have prompted researchers to investigate its pharmacological potential, especially in the context of enzyme inhibition and receptor binding studies.
In recent years, there has been a growing interest in cyclopropanamine derivatives due to their unique chemical properties and biological activities. Studies have demonstrated that such compounds can exhibit significant interactions with various biological targets, including enzymes and receptors involved in therapeutic pathways. The 1-(4-Tert-butylphenyl)cyclopropan-1-amine molecule has been studied for its potential role in modulating these interactions, which could lead to the development of new therapeutic agents.
One of the most compelling aspects of this compound is its potential application in the field of immunomodulation. Preliminary research suggests that derivatives of 1-(4-Tert-butylphenyl)cyclopropan-1-amine may interact with immune system receptors, potentially influencing immune responses. This has opened up avenues for exploring its use in conditions where immune modulation is beneficial, such as autoimmune diseases or chronic inflammatory disorders. The ability of this compound to modulate immune pathways could make it a valuable tool in developing novel immunotherapies.
The synthesis of 1-(4-Tert-butylphenyl)cyclopropan-1-amine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the cyclopropane ring is a key step, often achieved through cyclopropanation reactions. The subsequent functionalization with the amine group and the tert-butylphenyl moiety further refines the molecular structure. Advanced synthetic techniques, such as transition metal-catalyzed reactions, have been employed to enhance yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
Quality control and analytical characterization are crucial steps in evaluating the purity and identity of 1-(4-Tert-butylphenyl)cyclopropan-1-amine. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the molecular structure and assess impurity profiles. These analytical methods provide detailed insights into the compound's chemical properties, which are essential for understanding its behavior in biological systems.
The pharmacokinetic properties of 1-(4-Tert-butylphenyl)cyclopropan-1-amine are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its therapeutic potential. Preclinical studies have begun to explore these aspects, providing valuable data on its pharmacokinetic profile. This information will guide future formulation strategies and dosing regimens to ensure efficacy and safety.
In conclusion, 1-(4-Tert-butylphenyl)cyclopropan-1-amine (CAS No. 1096856-98-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and reported biological activities make it an attractive candidate for further development. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a role in advancing therapeutic strategies across multiple disease areas.
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